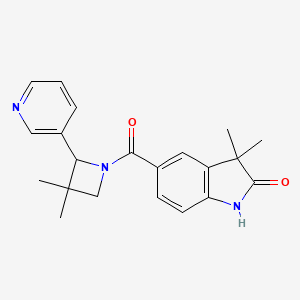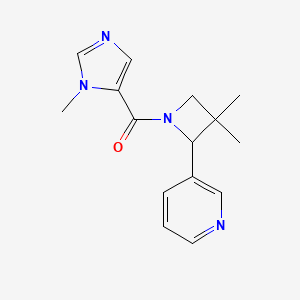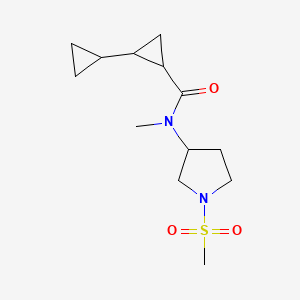![molecular formula C14H20F2N2O3 B6793020 1-[(2R,4S)-2-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane-3-carbonyl)-4-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B6793020.png)
1-[(2R,4S)-2-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane-3-carbonyl)-4-hydroxypyrrolidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(2R,4S)-2-(7,7-difluoro-6-methyl-3-azabicyclo[410]heptane-3-carbonyl)-4-hydroxypyrrolidin-1-yl]ethanone is a complex organic compound with a unique structure, which includes difluorinated and azabicyclo components
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-[(2R,4S)-2-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane-3-carbonyl)-4-hydroxypyrrolidin-1-yl]ethanone typically involves multiple steps:
Synthesis of the Azabicyclo Component: : This might involve starting with a precursor that undergoes cyclization reactions under specific conditions to introduce the azabicyclo moiety.
Introduction of Difluoromethyl Groups: : Fluorinating agents, such as Selectfluor, are often used under controlled temperature and solvent conditions.
Coupling Reactions: : Coupling the azabicyclo and pyrrolidinyl components via carbonylative linkage.
Industrial Production Methods: : Scaling up to industrial production requires optimizing the synthesis for yield and purity. Catalysts, high-pressure reactors, and continuous flow systems may be employed to enhance efficiency.
Types of Reactions
Oxidation: : May involve reagents like chromium trioxide or peracids, leading to the formation of oxo derivatives.
Reduction: : Hydrogenation using catalysts like palladium on carbon could reduce specific functional groups.
Substitution: : Nucleophilic substitutions facilitated by base catalysts could introduce various substituents.
Common Reagents and Conditions
Oxidation: : Reagents such as PCC (Pyridinium chlorochromate).
Reduction: : Catalysts like Pd/C under hydrogen atmosphere.
Substitution: : Bases like NaOH or K2CO3 in aprotic solvents.
Major Products: : Depending on the specific reaction, products may include hydroxylated derivatives, saturated hydrocarbons, or substituted analogs.
Chemistry
Used as a model compound to study the behavior of difluorinated moieties in organic reactions.
Investigates reaction mechanisms and stereoelectronic effects.
Biology and Medicine
Research into its interaction with biological macromolecules.
Industry
Possible use in material science for developing new polymers or advanced materials with specific properties.
Mechanism
The compound exerts its effects through interaction with specific molecular targets, potentially including enzymes or receptors.
Pathways involved might include binding to active sites, influencing enzyme activity, or altering receptor conformation.
Comparison with Other Compounds
Similar to other azabicyclo compounds but distinguished by its difluorinated and hydroxypyrrolidinyl groups.
Compared to non-fluorinated analogs, it may exhibit enhanced stability or bioactivity.
List of Similar Compounds
1-[(2R,4S)-2-(6-methyl-3-azabicyclo[4.1.0]heptane-3-carbonyl)-4-hydroxypyrrolidin-1-yl]ethanone
1-[(2R,4S)-2-(7,7-difluoro-3-azabicyclo[4.1.0]heptane-3-carbonyl)-4-methoxypyrrolidin-1-yl]ethanone
By addressing each aspect comprehensively, this compound reveals its multifaceted nature and potential for future research and applications in various fields. How does this align with what you were looking for?
Properties
IUPAC Name |
1-[(2R,4S)-2-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane-3-carbonyl)-4-hydroxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F2N2O3/c1-8(19)18-6-9(20)5-10(18)12(21)17-4-3-13(2)11(7-17)14(13,15)16/h9-11,20H,3-7H2,1-2H3/t9-,10+,11?,13?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBNXAUHMVEEJA-KIENENRBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(CC1C(=O)N2CCC3(C(C2)C3(F)F)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@H](C[C@@H]1C(=O)N2CCC3(C(C2)C3(F)F)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,3-dimethyl-2-oxo-N-[6-oxo-2-(oxolan-2-yl)piperidin-3-yl]-1H-indole-6-carboxamide](/img/structure/B6792951.png)
![[3,3-Dimethyl-2-(oxolan-2-yl)azetidin-1-yl]-(4-methyl-2-propyl-1,3-oxazol-5-yl)methanone](/img/structure/B6792964.png)
![N-[1-(5-bromopyrimidin-2-yl)ethyl]-5-(oxolan-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B6792972.png)
![(4-Cyclopropylthiadiazol-5-yl)-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptan-3-yl)methanone](/img/structure/B6792988.png)
![5-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane-3-carbonyl)-6-methyl-4-methylsulfanyl-1H-pyrimidin-2-one](/img/structure/B6792989.png)
![(1S,2R)-2-cyclopropyl-N-[(4S,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]cyclopropane-1-carboxamide](/img/structure/B6792993.png)
![N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B6792999.png)

![(7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptan-3-yl)-(1-propylsulfonylpyrrolidin-2-yl)methanone](/img/structure/B6793009.png)
![(3,3-Dimethyl-2-pyridin-3-ylazetidin-1-yl)-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B6793015.png)


![N-[[1-(6,7-dihydro-5H-cyclopenta[b]pyridine-7-carbonyl)piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6793052.png)
![(6-fluoro-1H-benzimidazol-5-yl)-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B6793058.png)
